UBP 1112

Descripción general

Descripción

UBP1112 es una molécula pequeña clasificada como un éster de fosfonato derivado del ácido propiónico. Se utiliza ampliamente en la investigación científica, particularmente como un antagonista para los receptores metabotrópicos de glutamato del grupo III (mGluR). Estos receptores juegan un papel crucial en la plasticidad sináptica y la formación de la memoria, lo que convierte a UBP1112 en una herramienta valiosa para investigar los efectos de los fosfonatos en sistemas biológicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

UBP1112 se sintetiza a través de una serie de reacciones químicas que involucran las fenilglicinas parentales. La síntesis generalmente involucra los siguientes pasos:

Material de partida: La síntesis comienza con el compuesto de fenilglicina parental.

Fosforilación: La fenilglicina se somete a una reacción de fosforilación para introducir el grupo éster fosfonato.

Purificación: El compuesto resultante se purifica mediante cristalización o cromatografía para obtener UBP1112 en su forma pura.

Métodos de producción industrial

Si bien los métodos específicos de producción industrial para UBP1112 no están ampliamente documentados, la síntesis generalmente sigue protocolos estándar de síntesis orgánica. El proceso implica un control cuidadoso de las condiciones de reacción, como la temperatura, el pH y la elección del solvente, para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

UBP1112 experimenta varias reacciones químicas, incluyendo:

Oxidación: UBP1112 puede oxidarse bajo condiciones específicas para formar derivados oxidados.

Reducción: El compuesto también puede sufrir reacciones de reducción, lo que lleva a formas reducidas.

Sustitución: UBP1112 puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Los reactivos como los halógenos y los nucleófilos se utilizan en reacciones de sustitución.

Principales productos

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de fosfonato oxidados, mientras que la reducción puede producir ésteres de fosfonato reducidos .

Aplicaciones Científicas De Investigación

Pain Management

Analgesic Effects:

Research indicates that UBP 1112 has potential analgesic properties, particularly in the context of neuropathic pain. In studies involving dorsal horn neurons, this compound prevented reductions in noxious stimulus-induced firing, suggesting its efficacy in pain modulation .

Case Study:

In a preclinical model of chronic neuropathic pain, administration of this compound resulted in a significant reduction in pain-related behaviors, indicating its potential as a therapeutic agent for managing chronic pain conditions .

Neurological Disorders

Neuroprotective Properties:

this compound has been investigated for its neuroprotective effects in various neurological disorders. By modulating glutamate signaling, it may help mitigate excitotoxicity associated with conditions such as Alzheimer's disease and multiple sclerosis.

Research Findings:

Studies have shown that antagonism of group III mGluRs can lead to improved outcomes in models of neurodegeneration, highlighting the compound's potential in neuroprotection .

Research on Metabotropic Glutamate Receptors

Role in Synaptic Plasticity:

this compound's selective action on mGluRs makes it a valuable tool for studying synaptic plasticity mechanisms. Research utilizing this compound has provided insights into how glutamate receptor activity influences learning and memory processes.

Experimental Applications:

In laboratory settings, this compound has been used to dissect the roles of specific mGluR subtypes in synaptic transmission and plasticity, contributing to a better understanding of cognitive functions .

Potential Therapeutic Applications

Given its pharmacological profile, this compound holds promise for developing treatments for several conditions:

- Chronic Pain Syndromes: Targeting neuropathic pain through modulation of glutamate signaling.

- Neurodegenerative Diseases: Potential applications in treating Alzheimer's disease by reducing excitotoxic damage.

- Psychiatric Disorders: Investigating its effects on mood regulation and anxiety through modulation of neurotransmitter systems.

Summary Table of Research Applications

Mecanismo De Acción

UBP1112 ejerce sus efectos uniéndose a los receptores metabotrópicos de glutamato del grupo III, inhibiendo su actividad. Esta inhibición regula a la baja las vías de señalización dependientes de AMPc a través de la activación de las proteínas G_i/o. La acción del compuesto conduce a la potenciación sináptica y la plasticidad duraderas en regiones cerebrales específicas, como el área CA2 del hipocampo .

Comparación Con Compuestos Similares

Compuestos similares

UBP1110: Otro antagonista de los mGluR del grupo III con propiedades similares.

Singularidad

UBP1112 destaca por su alta selectividad para los mGluR del grupo III y su eficacia en la modulación de la plasticidad sináptica. Su estructura única como un éster de fosfonato derivado del ácido propiónico contribuye a su perfil farmacológico distintivo .

Actividad Biológica

UBP 1112 is a selective antagonist of group III metabotropic glutamate receptors (mGluRs), particularly known for its role in modulating pain perception and neurophysiological responses. This article synthesizes research findings regarding the biological activity of this compound, focusing on its analgesic properties and effects on neuronal excitability.

This compound acts primarily by inhibiting group III mGluRs, which are involved in the modulation of neurotransmitter release and synaptic plasticity. The antagonism of these receptors has been shown to influence various physiological processes, including pain signaling pathways.

- Analgesic Properties : this compound has demonstrated significant analgesic effects in animal models of neuropathic pain. For instance, studies have indicated that this compound can reverse the effects of nociceptive stimuli by modulating TRPM8 receptor activity, a cold-sensitive ion channel implicated in pain perception .

Research Findings

Research has extensively documented the biological activity of this compound through various experimental studies. Below are key findings:

- Pain Modulation : In a study involving chronic neuropathic pain models, this compound was administered intrathecally and resulted in a marked increase in paw withdrawal latency (PWL) during thermal tests, suggesting enhanced analgesia .

- Neuronal Excitability : this compound has been shown to enhance oscillatory activity in the medial entorhinal cortex (mEC), indicating its potential role in modulating neuronal excitability and synaptic transmission .

- Interaction with Other Compounds : The compound has been tested alongside other analgesics, revealing that it can potentiate the effects of icilin—a TRPM8 agonist—while also reversing the sensitization caused by NMDA injections in neuropathic models .

Data Summary

The following table summarizes key experimental results regarding the biological activity of this compound:

Case Studies

- Chronic Pain Model : In a controlled study, rats subjected to chronic constriction injury (CCI) were treated with this compound. Results indicated a significant reduction in pain behavior and increased thermal withdrawal latency, demonstrating its efficacy as an analgesic agent.

- Neuronal Activity Assessment : Another investigation using electrophysiological methods showed that this compound application led to decreased neuronal firing rates in response to painful stimuli, suggesting a direct impact on pain processing pathways.

Propiedades

IUPAC Name |

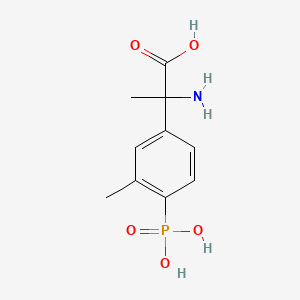

2-amino-2-(3-methyl-4-phosphonophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14NO5P/c1-6-5-7(10(2,11)9(12)13)3-4-8(6)17(14,15)16/h3-5H,11H2,1-2H3,(H,12,13)(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEOLNUKLKCAFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)(C(=O)O)N)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.